Cas no 1256346-38-9 (Pyrazole-4-boronic Acid Hydrochloride)
Pyrazole-4-boronic Acid Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1H-Pyrazol-4-yl)boronic acid hydrochloride
- 1H-Pyrazole-4-boronic acid hydrochloride
- 1H-Pyrazole-4-boronic acid, HCl,
- AK109957
- B-3712
- I04-6994
- KB-12503
- MolPort-015-142-957
- DTXSID80681674
- (1H-Pyrazol-4-yl)boronicacidhydrochloride
- F74786
- 1H-pyrazol-4-ylboronic acid;hydrochloride
- 1H-PYRAZOL-4-YLBORONIC ACID HYDROCHLORIDE
- AKOS006345444
- DB-354447
- 1H-Pyrazole-4-boronic acid, HCl
- Pyrazole-4-boronic acid HCl
- 1H-Pyrazole-4-boronic acid,hcl
- MFCD16618935
- CS-0175170
- BS-19786
- Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1)
- 1256346-38-9
- 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1)
- THQ6UB5LLM
- Pyrazole-4-boronic acid hydrochloride
- Pyrazole-4-boronic Acid Hydrochloride
-
- MDL: MFCD16618935
- Inchi: 1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H
- InChI Key: CRKPOXLJKQYRQE-UHFFFAOYSA-N
- SMILES: Cl.OB(C1C=NNC=1)O
Computed Properties
- Exact Mass: 148.0210853g/mol
- Monoisotopic Mass: 148.0210853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 79.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1Ų
Pyrazole-4-boronic Acid Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 098044-1g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride, 95+% |
1256346-38-9 | 95+% | 1g |
$227.00 | 2023-09-10 | |
| Matrix Scientific | 098044-5g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride, 95+% |
1256346-38-9 | 95+% | 5g |
$605.00 | 2023-09-10 | |
| Matrix Scientific | 098044-10g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride, 95+% |
1256346-38-9 | 95+% | 10g |
$945.00 | 2023-09-10 | |
| TRC | P842223-10mg |
Pyrazole-4-boronic Acid Hydrochloride |
1256346-38-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P842223-50mg |
Pyrazole-4-boronic Acid Hydrochloride |
1256346-38-9 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P842223-100mg |
Pyrazole-4-boronic Acid Hydrochloride |
1256346-38-9 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227751-5g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 97% | 5g |
¥5980.0 | 2022-03-01 | |
| Apollo Scientific | OR907351-1g |
1H-Pyrazole-4-boronic acid, hydrochloride |
1256346-38-9 | 97% | 1g |
£99.00 | 2025-02-21 | |
| Apollo Scientific | OR907351-5g |
1H-Pyrazole-4-boronic acid, hydrochloride |
1256346-38-9 | 97% | 5g |
£392.00 | 2025-02-21 | |
| Chemenu | CM136629-5g |
(1H-Pyrazol-4-yl)boronic acid hydrochloride |
1256346-38-9 | 95% | 5g |
$266 | 2023-01-19 |
Pyrazole-4-boronic Acid Hydrochloride Suppliers
Pyrazole-4-boronic Acid Hydrochloride Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Pyrazole-4-boronic Acid Hydrochloride
Pyrazole-4-boronic Acid Hydrochloride (CAS No. 1256346-38-9): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, Pyrazole-4-boronic Acid Hydrochloride (CAS No. 1256346-38-9) has emerged as a pivotal compound for researchers and pharmaceutical developers. This boronic acid derivative, characterized by its pyrazole core and boronic acid functionality, is widely utilized in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic methodologies. Its unique structure enables the formation of carbon-carbon bonds, making it indispensable in the synthesis of complex molecules, including agrochemicals, materials science, and drug discovery.
The growing interest in boronic acid derivatives stems from their role in targeted drug design and bioconjugation. Recent trends in AI-driven drug discovery highlight the demand for high-quality building blocks like Pyrazole-4-boronic Acid Hydrochloride, as computational models increasingly predict their utility in protease inhibitors and kinase modulators. Searches for "boronic acid applications in medicine" or "pyrazole-based drug candidates" reflect this surge in relevance.
From a structural perspective, the hydrochloride salt form of this compound enhances its stability and solubility, addressing common challenges in handling boronic acids. Researchers frequently inquire about "how to store boronic acid derivatives" or "best practices for Suzuki coupling," underscoring the need for practical insights. Proper storage under inert conditions (e.g., argon) and avoidance of prolonged exposure to moisture are critical to maintaining reactivity.
In materials science, Pyrazole-4-boronic Acid Hydrochloride contributes to the development of organic electronic materials and metal-organic frameworks (MOFs). Its ability to form stable complexes with transition metals aligns with the search for "advanced catalytic systems" and "sustainable polymerization"—topics dominating academic and industrial forums. The compound’s versatility is further evidenced by its use in fluorescent probes, where its boronate ester formation enables selective sensing applications.
Environmental considerations also drive innovation. As green chemistry gains traction, queries like "eco-friendly boronic acid reactions" or "reducing palladium waste in coupling" highlight the compound’s role in minimizing heavy metal usage. Recent studies explore catalyst recycling and aqueous-phase reactions, with Pyrazole-4-boronic Acid Hydrochloride serving as a model substrate.
For synthetic chemists, optimizing reaction conditions with this compound often involves addressing "yield improvement in boronic acid couplings" or "handling air-sensitive intermediates." Techniques such as microwave-assisted synthesis and flow chemistry have been successfully applied, reflecting the compound’s adaptability to cutting-edge methodologies.
In summary, Pyrazole-4-boronic Acid Hydrochloride (CAS No. 1256346-38-9) exemplifies the intersection of tradition and innovation in organic synthesis. Its applications span drug discovery, materials engineering, and sustainable chemistry, answering the pressing needs of both academia and industry. As research continues to uncover new potentials, this compound remains a staple in the toolkit of forward-thinking chemists.
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